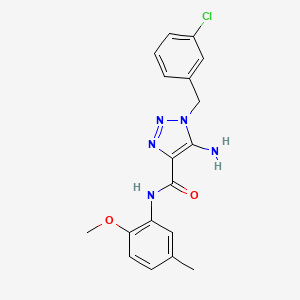
2-(Pyrimidin-2-yloxy)acetic acid
概要
説明
2-(Pyrimidin-2-yloxy)acetic acid is a heterocyclic compound that features a pyrimidine ring attached to an acetic acid moiety through an oxygen atom. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
科学的研究の応用
2-(Pyrimidin-2-yloxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
将来の方向性
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes areas such as anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Therefore, “2-(Pyrimidin-2-yloxy)acetic acid”, being a pyrimidine derivative, may also find potential applications in these areas in the future.
作用機序
Target of Action
Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It is known that pyrimidine derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities .
生化学分析
Biochemical Properties
They are essential components of nucleic acids and are involved in a wide range of pharmacological activities .
Cellular Effects
Pyrimidine derivatives have been shown to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Molecular Mechanism
Pyrimidine derivatives have been shown to exhibit enhanced anticancer activities against targeted receptor proteins .
Metabolic Pathways
Pyrimidine metabolism is a complex process that involves the synthesis, degradation, salvage, interconversion, and transport of pyrimidine nucleotides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yloxy)acetic acid typically involves the reaction of pyrimidine derivatives with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
2-(Pyrimidin-2-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yloxy)acetic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-yloxy)acetic acid: Similar structure but with the oxygen atom attached to the 4-position of the pyrimidine ring.
2-(Pyrimidin-5-yloxy)acetic acid: Similar structure but with the oxygen atom attached to the 5-position of the pyrimidine ring.
Uniqueness
2-(Pyrimidin-2-yloxy)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the oxygen atom on the pyrimidine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile .
特性
IUPAC Name |
2-pyrimidin-2-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLACHNUJGRAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
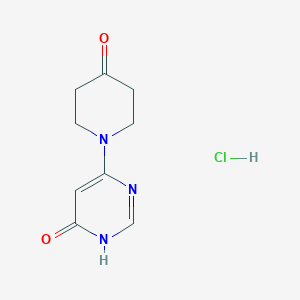
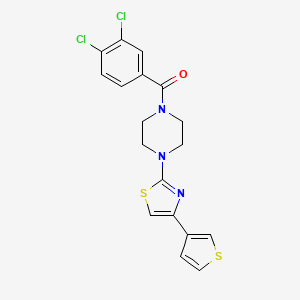

![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)
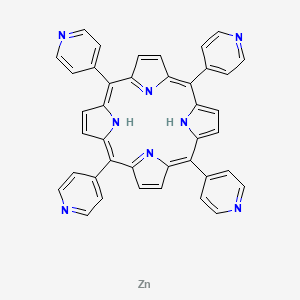
![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)
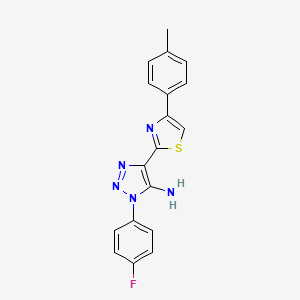
![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)
![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)
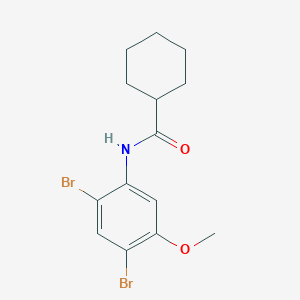
![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)
